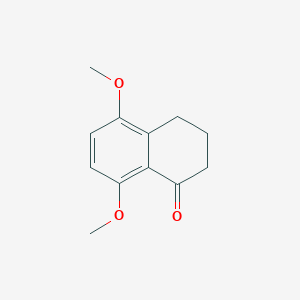

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMWBRIIBYQTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143968 | |

| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-55-0 | |

| Record name | 5,8-Dimethoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1015-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a substituted tetralone of significant interest in synthetic and medicinal chemistry. While specific data for this exact derivative is not broadly cataloged, this document synthesizes information from its core chemical scaffold, α-tetralone, and related methoxy-substituted analogues to provide a robust profile for researchers, scientists, and drug development professionals.

Introduction to the Tetralone Scaffold

The tetralone framework, chemically known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone. This structural motif is a cornerstone in organic synthesis, serving as a versatile intermediate for constructing complex polycyclic molecules. Tetralone derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, including steroid drugs and antidepressants.[1] The addition of methoxy groups to the aromatic ring, as in the case of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, significantly modulates the electronic properties and reactivity of the molecule, opening new avenues for chemical functionalization and influencing its biological activity.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is not indexed in major public databases, we can define its core structure and predict its properties based on the well-characterized parent compound, α-tetralone.

Table 1: Core Compound Identification

| Identifier | Data (for α-tetralone) |

| Systematic Name | 3,4-Dihydronaphthalen-1(2H)-one |

| Common Names | α-Tetralone, 1-Tetralone |

| CAS Number | 529-34-0[2][3] |

| Molecular Formula | C₁₀H₁₀O[2][3] |

| Molecular Weight | 146.19 g/mol [2][3] |

The addition of two methoxy groups to this core results in the target compound, 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

Table 2: Calculated Properties of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

| Property | Calculated Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

Table 3: Physical Properties of the α-Tetralone Core

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Melting Point | 2-7 °C | [4] |

| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | [4] |

| Flash Point | 104.6 ± 14.0 °C | [4] |

| Water Solubility | Insoluble | [4] |

| logP | 2.61 | [4] |

Insight for the 5,8-Dimethoxy Derivative: The presence of two electron-donating methoxy groups is expected to increase the polarity of the molecule compared to the parent α-tetralone. This may lead to a higher melting point (likely a solid at room temperature) and boiling point. Solubility in polar organic solvents would be enhanced, while water insolubility would likely be maintained.

Synthesis and Reaction Chemistry

The synthesis of substituted tetralones often involves intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For the target compound, a logical precursor would be 4-(2,5-dimethoxyphenyl)butanoic acid.

Proposed Synthetic Pathway

A robust and widely applicable method involves the cyclization of the butanoic acid precursor using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The precursor itself can be synthesized from a suitable starting material like 1,4-dimethoxybenzene.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative procedure based on standard methods for tetralone synthesis.

PART A: Synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid

-

Reaction Setup: To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane), cool the mixture to 0-5°C in an ice bath.

-

Friedel-Crafts Acylation: Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

-

Clemmensen Reduction: Suspend the crude keto-acid in a mixture of amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid. Heat the mixture to reflux for 8-12 hours, with periodic addition of more HCl to maintain the acidic conditions.

-

Isolation: After cooling, decant the aqueous layer and extract with ethyl acetate. Wash the combined organic extracts, dry, and concentrate to yield 4-(2,5-dimethoxyphenyl)butanoic acid. Purification can be achieved by recrystallization or column chromatography.

PART B: Cyclization to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

-

Reaction Setup: Add the 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

-

Cyclization: Heat the stirred mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with water and sodium bicarbonate solution to neutralize residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography to yield the final 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show characteristic signals for the two methoxy groups (singlets, ~3.8-4.0 ppm), two aromatic protons on the benzene ring (doublets, ~6.7-7.0 ppm), and three methylene groups in the aliphatic ring (triplets and a multiplet, ~2.0-3.0 ppm).

-

¹³C NMR: The spectrum should display 12 distinct carbon signals, including two for the methoxy groups (~55-60 ppm), signals for the aromatic carbons (some shielded by the OMe groups), methylene carbons (~20-40 ppm), and a characteristic downfield signal for the carbonyl carbon (>190 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone will be prominent around 1680-1690 cm⁻¹. Bands for C-O-C stretching of the methoxy groups (~1250 cm⁻¹) and C=C stretching in the aromatic ring will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 206.24.

Applications in Research and Drug Development

Tetralones are highly valued building blocks in medicinal chemistry.[1] Their rigid bicyclic structure provides a reliable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.

Role as a Pharmaceutical Intermediate

The true value of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one lies in its potential as an intermediate for more complex molecules. The ketone functionality is a versatile handle for various transformations, including:

-

Reduction: To form the corresponding alcohol, which can be a precursor for esters or ethers.

-

Alkylation/Aldol Condensation: At the α-position (C2), allowing for the introduction of new carbon-carbon bonds.

-

Grignard/Organolithium Addition: To the carbonyl group, leading to tertiary alcohols.

-

Reductive Amination: To introduce nitrogen-containing functional groups, forming substituted tetralins.

These transformations allow for the elaboration of the tetralone core into diverse structures with potential therapeutic applications. For example, many tetralone derivatives are precursors for synthesizing serotonin reuptake inhibitors and steroid analogues.[1]

Caption: Synthetic utility of the target tetralone scaffold.

Conclusion

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one represents a valuable, albeit less-common, member of the tetralone family. Its synthesis is achievable through established organic chemistry methodologies, primarily involving intramolecular cyclization. The presence of two activating methoxy groups on the aromatic ring makes it an interesting subject for further chemical exploration and a promising intermediate for the synthesis of novel bioactive compounds. This guide provides a foundational understanding for researchers aiming to synthesize, characterize, and utilize this versatile chemical scaffold in their drug discovery and development programs.

References

- Google Patents. (2020). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. CN111039912A.

-

PubChem. (n.d.). 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro- (CAS 529-34-0). Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. Retrieved from [Link]

Sources

- 1. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 2. 1(2H)-Naphthalenone, 3,4-dihydro- (CAS 529-34-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 4. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]

Physical and chemical properties of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

Abstract

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, also known as 5,8-dimethoxy-1-tetralone, is a functionalized bicyclic ketone of significant interest in synthetic and medicinal chemistry. The tetralone scaffold is a core structural motif in numerous biologically active molecules and serves as a versatile precursor for complex chemical entities, including novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a robust synthetic protocol, methods for analytical characterization, and discusses the chemical principles that underpin its reactivity and utility as a building block in drug discovery programs.

Nomenclature and Structural Identity

Correctly identifying a chemical entity is the foundation of all subsequent research. 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is systematically named and cataloged under several identifiers.

-

Systematic IUPAC Name: 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

-

Common Name: 5,8-Dimethoxy-1-tetralone

-

CAS Number: 1015-55-0[4]

The structure consists of a dihydronaphthalene core, featuring a ketone at the C1 position and two methoxy groups at the C5 and C8 positions of the aromatic ring.

Caption: Proposed synthetic workflow for the target compound.

Applications in Drug Discovery

The tetralone framework is considered a "privileged scaffold" in medicinal chemistry. Its rigid, fused-ring structure is ideal for orienting functional groups in three-dimensional space to interact with biological targets.

-

Antidepressant Synthesis: Many tetralone derivatives are key intermediates in the manufacturing of serotonin reuptake inhibitors and other antidepressant drugs. [3][6]* Enzyme Inhibition: Tetralone-based structures have been successfully developed as potent and selective inhibitors of enzymes like Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a target for metabolic disorders. [7]* Natural Product Synthesis: The tetralone core is found in various natural products, and its synthetic availability allows for the preparation of these compounds and their analogs for biological evaluation. [1] The specific 5,8-dimethoxy substitution pattern of the target compound provides chemists with a highly functionalized and electron-rich aromatic ring, making it an attractive starting point for further derivatization in the exploration of new chemical space for drug candidates.

Experimental Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation

Rationale: This multi-step procedure first builds the required carbon skeleton using a Friedel-Crafts acylation, followed by a robust reduction of the resulting ketone, and finally, an efficient acid-catalyzed cyclization to form the tetralone ring.

Step A: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 eq.).

-

Slowly add a solution of 1,4-dimethoxybenzene (1.0 eq.) in DCM to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid.

Step B: Synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid

-

Dissolve the crude keto-acid from Step A in acetic acid.

-

Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Hydrogenate the mixture in a Parr shaker apparatus under H₂ atmosphere (50 psi) until hydrogen uptake ceases (approx. 8-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude butyric acid derivative, which can often be used in the next step without further purification.

Step C: Cyclization to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

-

Add the crude 4-(2,5-dimethoxyphenyl)butanoic acid from Step B to an excess of pre-heated polyphosphoric acid (PPA) at 80-90 °C.

-

Stir the viscous mixture vigorously for 1-2 hours. The reaction color will typically darken. Monitor by TLC for the disappearance of the starting material.

-

Cool the mixture and carefully pour it onto crushed ice with stirring.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the title compound as a crystalline solid.

Protocol 2: Analytical Characterization

Rationale: This protocol ensures the identity, structure, and purity of the synthesized material, providing a self-validating system for the synthesis.

-

Melting Point Determination:

-

Place a small amount of the dried, recrystallized product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range. A sharp range (e.g., within 1-2 °C) is indicative of high purity. Compare with the literature value (59-63 °C). [4]

-

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values outlined in Section 3.

-

-

Purity Assessment by HPLC:

-

Develop a reverse-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient of water and acetonitrile (both with 0.1% TFA or formic acid).

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

A single major peak with >98% area is indicative of high purity.

-

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on the parent compound, 1-tetralone, and general laboratory safety principles.

-

Hazard Class: The parent compound 1-tetralone is classified as harmful if swallowed. [8][9]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved January 27, 2026, from [Link]

-

Cheng, M., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Banerjee, A. K., et al. (2015). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved January 27, 2026, from [Link]

-

Arkat USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. Available at: [Link]

-

Jayanthi, M., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Taylor & Francis Online. Available at: [Link]

-

Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. Available at: [Link]

-

ResearchGate. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Available at: [Link]

- Google Patents. (2021). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

-

Oxford Academic. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone.... Journal of Chromatographic Science. Available at: [Link]

-

MDPI. (2020). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols.... Molecules. Available at: [Link]

-

Global Substance Registration System. (n.d.). 5,8-DIMETHOXY-2-TETRALONE. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Available at: [Link]

-

ResearchGate. (2024). Synthesis of 8-Methoxy-1-Tetralone. Available at: [Link]

-

Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved January 27, 2026, from [Link]

-

Ingenta Connect. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. Available at: [Link]

-

ChemRxiv. (2022). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone.... Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid.... Molecules. Available at: [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved January 27, 2026, from [Link]

-

Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved January 27, 2026, from [Link]

-

MDPI. (2018). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank. Available at: [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1-Tetralone, 97%. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. 5,8-二甲氧基-1-四氢萘酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Solubility and Stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

Authored by: A Senior Application Scientist

Introduction

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a tetralone derivative with a chemical structure that suggests its potential as a versatile synthetic intermediate in medicinal chemistry. The naphthalenone core is a privileged scaffold found in numerous biologically active compounds. A thorough understanding of the physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, drawing upon established principles of pharmaceutical sciences and data from structurally related compounds.

The synthesis of related naphthalenone derivatives often involves multi-step reaction sequences. For instance, the synthesis of similar chalcone compounds can be achieved through a Claisen-Schmidt condensation reaction.[1] The synthesis of a related compound, 5,8-dihydro-1,4-dimethoxynaphthalene, involves the reaction of 5,8-dihydro-1,4-naphthalenediol with dimethyl sulfate in the presence of a base.[2] These synthetic routes highlight the chemical functionalities present in the target molecule that will influence its solubility and stability.

I. Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The presence of two methoxy groups and a ketone functional group in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one suggests it is a lipophilic molecule with potentially limited aqueous solubility. A systematic approach to solubility determination is therefore essential.

Rationale for Solvent Selection

The choice of solvents for solubility assessment should be guided by the anticipated formulation strategies and the need to establish a comprehensive solubility profile. A tiered approach is recommended, starting with aqueous buffers and progressing to organic and co-solvent systems.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): These buffers mimic the physiological pH range of the gastrointestinal tract and are crucial for predicting oral absorption.

-

Non-polar Organic Solvents (e.g., n-octanol): n-Octanol is used to determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often used in early-stage in vitro assays and for stock solution preparation.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Propylene Glycol): These are common co-solvents in liquid formulations.[3][4]

-

Formulation Vehicles: For preclinical studies, it is often necessary to prepare solutions in vehicles like polyethylene glycol 300 (PEG300), Tween-80, or corn oil.[5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one to a series of vials, each containing a different solvent.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one in various solvents. The actual values would need to be determined experimentally.

| Solvent System | Expected Solubility (mg/mL) | Rationale for Inclusion |

| 0.1 N HCl (pH 1.2) | Low | Simulates gastric fluid |

| Acetate Buffer (pH 4.5) | Low | Simulates intestinal fluid |

| Phosphate Buffer (pH 6.8) | Low | Simulates intestinal fluid |

| Phosphate Buffer (pH 7.4) | Low | Simulates physiological pH |

| n-Octanol | High | Assessment of lipophilicity |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for in vitro assays |

| Ethanol | Moderate | Common co-solvent in formulations |

| Polyethylene Glycol 300 (PEG300) | Moderate to High | Non-aqueous vehicle for oral delivery |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 | A common formulation for in vivo studies.[5] |

| 10% DMSO / 90% Corn Oil | ≥ 5 | A lipid-based formulation for oral delivery.[5] |

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

II. Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug candidate.[7][8] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[9][10]

Rationale for Stress Conditions

The choice of stress conditions is guided by regulatory expectations and the chemical structure of the molecule.[7] The presence of a ketone, ether linkages, and an aromatic ring in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolytic Degradation (Acidic, Basic, and Neutral): The ether linkages and the ketone carbonyl group could be susceptible to hydrolysis under acidic or basic conditions.[11]

-

Oxidative Degradation: The aromatic ring and the carbon atoms adjacent to the ether and ketone groups could be sites of oxidation.

-

Photolytic Degradation: The conjugated system of the naphthalenone core may absorb UV light, leading to photodegradation.[12][13]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.[14][15]

Experimental Protocol: Forced Degradation Studies

A systematic approach to forced degradation involves exposing solutions of the compound to various stress conditions and analyzing the resulting samples at different time points.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A concentration of 1 mg/ml is often recommended for degradation studies.[7]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl, heated at 60-80 °C.

-

Base Hydrolysis: 0.1 N NaOH, at room temperature or heated at 40-60 °C.

-

Neutral Hydrolysis: Water, heated at 60-80 °C.

-

Oxidation: 3-30% H₂O₂, at room temperature.

-

Photostability: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] A dark control should be run in parallel.

-

Thermal Degradation (in solution and solid state): Store the samples at elevated temperatures (e.g., 60-80 °C).

-

-

Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Summary of Forced Degradation Conditions and Potential Products

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60-80 °C | Cleavage of ether linkages | Hydroxylated naphthalenone derivatives |

| Base Hydrolysis | 0.1 N NaOH, 40-60 °C | Cleavage of ether linkages, potential ring opening | Hydroxylated naphthalenone derivatives, ring-opened products |

| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of the aromatic ring or benzylic positions | Epoxides, phenols, or further oxidized species |

| Photolysis | ICH Q1B light exposure | Photochemical reactions of the conjugated system | Isomers, photo-oxidation products |

| Thermal | 60-80 °C (solution and solid) | Thermally induced decomposition | Various decomposition products |

Workflow for Forced Degradation Studies

Caption: A comprehensive workflow for conducting forced degradation studies on 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

III. Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common technique for the quantification of small molecules and their degradation products.[18] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]

The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one. By implementing the described experimental protocols and adhering to the principles of forced degradation, researchers can generate a comprehensive data package that will inform formulation development, guide analytical method validation, and ultimately accelerate the progression of this promising molecule through the drug discovery pipeline.

References

-

ResearchGate. (2023). Exploring the Antioxidant Potency of New Naphthalene‐Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. Retrieved from [Link]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

PubMed. (n.d.). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. Retrieved from [Link]

-

Nature. (2025). Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

-

PubMed. (2025). Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

PubMed Central. (n.d.). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Retrieved from [Link]

-

PubMed Central. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

NIH. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Retrieved from [Link]

-

Bentham Science. (n.d.). Current Pharmaceutical Analysis. Retrieved from [Link]

-

Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. Retrieved from

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

IUCr Journals. (2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed Central. (n.d.). 4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. Retrieved from [Link]

-

IJCESR. (2019). THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][5][7]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Retrieved from [Link]

-

PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

Sources

- 1. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. q1scientific.com [q1scientific.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ikev.org [ikev.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralone Scaffold

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. These molecules serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including steroids, anticancer agents, and antidepressants. The specific substitution pattern of methoxy groups on the aromatic ring, as seen in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, can significantly influence the molecule's chemical reactivity and biological properties. A thorough understanding of its molecular structure and stereochemistry is therefore paramount for its effective utilization in drug discovery and development.

Molecular Structure and Physicochemical Properties

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, also known as 5,8-dimethoxy-1-tetralone, possesses a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The core structure consists of a dihydronaphthalenone system with two methoxy groups at positions 5 and 8 of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one involves a two-step process starting from 1,4-dimethoxybenzene, as depicted in the workflow below. This approach utilizes a Friedel-Crafts acylation followed by an intramolecular cyclization.

Figure 1: Proposed synthetic workflow for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in nitrobenzene at 0-5 °C, add succinic anhydride portion-wise.

-

Slowly add a solution of 1,4-dimethoxybenzene in nitrobenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

-

Add 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to polyphosphoric acid (PPA) with mechanical stirring.

-

Heat the mixture to 80-90 °C for a few hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

Stereochemical Analysis: Conformation of the Dihydronaphthalenone Ring

The stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is primarily defined by the conformation of the non-aromatic, six-membered ring. This ring is not planar and can adopt several conformations to minimize steric strain. Based on studies of analogous tetralone derivatives, the dihydronaphthalenone ring of the title compound is expected to exist in a dynamic equilibrium between two principal conformations: a half-chair and a slightly distorted envelope .

The crystal structure of the closely related 7-methoxy-3,4-dihydronaphthalen-1(2H)-one reveals a slightly distorted envelope conformation in the solid state. This suggests that the envelope conformation is a low-energy state for this ring system.

Figure 2: Logical relationship for the conformational analysis of the tetralone ring.

Investigative Methodologies for Stereochemical Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques provide fundamental information about the chemical environment of each proton and carbon atom, confirming the molecular structure. The expected chemical shifts for the methylene protons in the cyclohexanone ring can offer initial insights into the ring's conformation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for determining through-space correlations between protons. By identifying which protons are in close proximity, the relative stereochemistry and the predominant conformation in solution can be elucidated. For instance, NOE correlations between one of the methoxy groups and a specific proton on the cyclohexanone ring would provide strong evidence for a particular conformation.

Hypothetical ¹H NMR Data:

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |

| H-2 | 2.65 | t | 6.5 |

| H-3 | 2.10 | m | - |

| H-4 | 2.95 | t | 6.0 |

| H-6 | 6.90 | d | 8.5 |

| H-7 | 6.85 | d | 8.5 |

| OCH₃-5 | 3.85 | s | - |

| OCH₃-8 | 3.90 | s | - |

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule. Obtaining a high-quality crystal of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one would unequivocally determine its solid-state conformation.

3. Computational Chemistry:

-

Density Functional Theory (DFT) Calculations: Computational modeling can be employed to calculate the relative energies of different possible conformations (e.g., half-chair vs. envelope). By identifying the global minimum energy conformation, a theoretical prediction of the most stable structure can be made. These calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data for validation.

Conclusion and Future Directions

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a valuable synthetic intermediate with a stereochemically interesting and conformationally flexible structure. The proposed synthetic route offers a reliable method for its preparation. A comprehensive stereochemical analysis, employing a combination of advanced NMR techniques, X-ray crystallography, and computational modeling, is essential to fully characterize this molecule. Such a detailed understanding will undoubtedly facilitate its application in the development of novel therapeutics and other advanced materials. Future research should focus on obtaining single crystals for X-ray analysis and performing detailed 2D NMR studies to confirm the conformational preferences in solution.

References

-

(2025). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. [Link]

-

(2025). Total Synthesis of Natural Products Containing the Tetralone Subunit. Chemistry & Biodiversity. [Link]

-

(2025). Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. ResearchGate. [Link]

-

(2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

PrepChem. (2023). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]

-

(2024). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]

-

(2024). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. SYNTHESECA. [Link]

-

(2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. [Link]

-

(2014). 1-(3-Hydroxy-5,8-dimethoxy-4-methyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

(2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]

- (2021). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

(2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. National Center for Biotechnology Information. [Link]

-

(2023). 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. IUCr Journals. [Link]

-

(2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol. IUCr Journals. [Link]

-

(2024). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Center for Biotechnology Information. [Link]

-

(2025). Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

(2025). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. PubMed. [Link]

-

(2025). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

(2025). Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. ResearchGate. [Link]

-

(2025). Assignment of the 1H and 13C NMR spectra of1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ResearchGate. [Link]

-

(2025). 1 H (A) and 13 C (B) NMR spectra of... ResearchGate. [Link]

-

(2025). 3-[8-Cyclohexyloctyl]-1,4-dimethoxynaphthalene. SpectraBase. [Link]

-

(2025). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

(2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. [Link]

Navigating the Synthesis and Procurement of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and provides a strategic overview for the procurement or synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (CAS No. 39794-03-3), a key intermediate in various research and development endeavors, particularly in the synthesis of complex molecular scaffolds for drug discovery.

Executive Summary: Commercial Landscape and Strategic Sourcing

Direct commercial availability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is limited. Extensive searches of major chemical supplier databases indicate that this compound is not a standard catalog item. This suggests that the molecule is primarily a custom synthesis product or a specialized intermediate not available for off-the-shelf purchase. Researchers and drug development professionals requiring this compound will likely need to engage with custom synthesis providers or undertake an in-house synthetic effort. This guide provides a comprehensive, field-proven perspective on a plausible and efficient synthetic route, empowering research teams to make informed decisions for their procurement strategy.

The Synthetic Challenge and a Proposed Strategic Approach

The tetralone core, particularly with the specific 5,8-dimethoxy substitution pattern, is a valuable synthon. Tetralones serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and natural products. The strategic placement of the methoxy groups in the target molecule makes it an attractive precursor for further functionalization in medicinal chemistry programs.

Given the lack of direct commercial sources, a logical and efficient synthetic strategy is paramount. A proposed and scientifically sound approach involves a two-step sequence starting from the more readily available precursor, 1,4-dimethoxynaphthalene.

Figure 1: Proposed two-step synthesis of the target tetralone.

In-Depth Methodologies: From Precursor to Product

Step 1: Synthesis of 5,8-Dihydro-1,4-dimethoxynaphthalene

The initial and critical step is the Birch reduction of 1,4-dimethoxynaphthalene. This reaction selectively reduces one of the aromatic rings, yielding the key intermediate 5,8-Dihydro-1,4-dimethoxynaphthalene.

Protocol: Birch Reduction of 1,4-Dimethoxynaphthalene

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is charged with freshly distilled liquid ammonia (approx. 10 mL per gram of substrate).

-

Substrate Dissolution: 1,4-dimethoxynaphthalene (1 equivalent) dissolved in a mixture of anhydrous tetrahydrofuran (THF) and ethanol (1:1, approx. 5 mL per gram of substrate) is added to the stirred liquid ammonia.

-

Reductant Addition: Small, freshly cut pieces of sodium metal (2.5 equivalents) are added portion-wise to the reaction mixture. The solution will turn a deep blue color, indicating the presence of solvated electrons. The reaction is monitored by the persistence of this blue color.

-

Quenching: Once the reaction is complete (typically 1-2 hours), the reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate. Water is added to the residue, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,8-Dihydro-1,4-dimethoxynaphthalene.

Causality of Experimental Choices:

-

Liquid Ammonia: Serves as the solvent for the solvated electrons generated from the sodium metal, which are the active reducing species.

-

Ethanol: Acts as a proton source to protonate the radical anion intermediates formed during the reduction.

-

Sodium Metal: A classic and effective alkali metal for the Birch reduction.

-

Ammonium Chloride Quench: Safely neutralizes the excess sodium and protonates the final enolate intermediate.

Step 2: Acid-Catalyzed Hydrolysis and Rearrangement to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

The second step involves the acid-catalyzed hydrolysis of the enol ether in 5,8-Dihydro-1,4-dimethoxynaphthalene, followed by an isomerization of the double bond to the thermodynamically more stable conjugated system, yielding the target α,β-unsaturated ketone.

Protocol: Acid-Catalyzed Rearrangement

-

Reaction Setup: A round-bottom flask is charged with 5,8-Dihydro-1,4-dimethoxynaphthalene (1 equivalent) and a solution of aqueous oxalic acid (e.g., 1 M).

-

Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the tetralone product.

-

Work-up: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Aqueous Oxalic Acid: A mild and effective acidic catalyst for the hydrolysis of the enol ether and subsequent isomerization. Stronger acids could lead to undesired side reactions.

-

Vigorous Stirring: Important for ensuring efficient contact between the organic substrate and the aqueous acid catalyst in a biphasic system.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the two methoxy groups (as singlets), and the aliphatic protons of the tetralone ring system with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing the methoxy groups), the methoxy carbons, and the aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the target compound (C₁₂H₁₄O₃). |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the conjugated ketone carbonyl group (typically around 1680-1660 cm⁻¹), as well as C-O stretching for the methoxy groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the final product. |

Self-Validating System: The combination of these analytical techniques provides a self-validating system. The NMR data confirms the molecular structure, the mass spectrometry verifies the molecular weight, the IR spectroscopy confirms the presence of key functional groups, and HPLC provides a quantitative measure of purity.

Conclusion and Recommendations for Sourcing

For research teams requiring 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, the most viable path forward is either through a partnership with a custom chemical synthesis organization or by leveraging in-house synthetic expertise. The synthetic route outlined in this guide, starting from 1,4-dimethoxynaphthalene, represents a logical and experimentally sound approach. The methodologies provided are based on well-established and reliable organic transformations, offering a high probability of success. It is recommended that any synthetic endeavor be accompanied by rigorous in-process monitoring and comprehensive final product analysis to ensure the material meets the stringent quality requirements for its intended application in research and drug development.

References

- General Tetralone Synthesis Reviews: For an overview of various synthetic approaches to the tetralone scaffold, consult comprehensive organic chemistry review articles and textbooks on the topic of polycyclic arom

- Birch Reduction: For detailed procedures and mechanistic discussions of the Birch reduction, refer to foundational organic chemistry texts and specialized monographs on reduction reactions in organic synthesis.

- Acid-Catalyzed Hydrolysis of Enol Ethers: Standard organic chemistry textbooks provide detailed explanations of the mechanism and experimental conditions for the hydrolysis of enol ethers.

Methodological & Application

Synthetic Strategies for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one Derivatives: A Detailed Guide

This technical guide provides an in-depth exploration of the synthetic routes leading to 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a key tetralone intermediate in the synthesis of various biologically active molecules and complex natural products. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Significance of the 5,8-Dimethoxytetralone Scaffold

The 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one core, often referred to as 5,8-dimethoxy-α-tetralone, is a crucial structural motif. Its prevalence in medicinal chemistry stems from its role as a versatile building block for constructing more complex polycyclic systems. The strategic placement of the methoxy groups on the aromatic ring and the ketone functionality on the alicyclic ring provides multiple handles for further chemical transformations, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications.

A common and reliable synthetic pathway to this class of compounds involves a three-step sequence commencing with the readily available 1,4-dimethoxybenzene. This strategy encompasses two successive Friedel-Crafts reactions interspersed with a reduction step.

Overall Synthetic Workflow

The synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one from 1,4-dimethoxybenzene can be conceptually broken down into three primary stages. This guide will dissect each stage, elucidating the underlying chemical principles and providing detailed experimental protocols.

Caption: Overall synthetic workflow.

Stage 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The initial step involves the acylation of 1,4-dimethoxybenzene with succinic anhydride. This is an electrophilic aromatic substitution reaction where the aromatic ring acts as a nucleophile, attacking an acylium ion generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Causality Behind Experimental Choices:

-

Choice of Reactants: 1,4-dimethoxybenzene is a highly activated aromatic ring due to the electron-donating nature of the two methoxy groups, making it an excellent nucleophile for this reaction. Succinic anhydride serves as the acylating agent, providing the four-carbon chain necessary for the subsequent cyclization.

-

Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with one of the carbonyl oxygens of succinic anhydride, facilitating the formation of a highly reactive acylium ion electrophile.[1] A stoichiometric amount of AlCl₃ is required because it complexes with the product, preventing further reactions.[1]

-

Solvent: While the reaction can be performed in an excess of the aromatic substrate, an inert solvent like nitrobenzene is sometimes employed.

Protocol 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

Materials:

-

1,4-Dimethoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (powdered)

-

Anhydrous benzene (or other suitable inert solvent)

-

Concentrated hydrochloric acid

-

Ice

-

Sodium bicarbonate solution (5%)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add succinic anhydride (0.5 mole) and anhydrous benzene (225 mL).[1]

-

With vigorous stirring, add powdered anhydrous aluminum chloride (0.75 mole) in one portion.[1]

-

An exothermic reaction will commence, accompanied by the evolution of hydrogen chloride gas.

-

Once the initial reaction subsides, heat the mixture under reflux on a steam bath for 30 minutes to ensure the reaction goes to completion.[1]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully hydrolyze the reaction mixture by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with benzene.

-

Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to extract the acidic product.

-

Acidify the bicarbonate extract with concentrated hydrochloric acid to precipitate the crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

-

Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Reduction of the Aryl Ketone

The second stage involves the reduction of the keto group in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group, yielding 4-(2,5-dimethoxyphenyl)butanoic acid. This transformation is crucial as it sets the stage for the subsequent intramolecular cyclization onto the aromatic ring. Two classical methods are particularly effective for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.

Comparative Analysis of Reduction Methods

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zinc amalgam (Zn(Hg)), concentrated HCl | Hydrazine (N₂H₄), strong base (e.g., KOH) |

| Conditions | Strongly acidic | Strongly basic, high temperatures |

| Substrate Scope | Effective for aryl-alkyl ketones stable to strong acid.[2] | Suitable for base-stable, acid-sensitive substrates.[3] |

| Advantages | Can be performed at lower temperatures. | Avoids the use of heavy metals like mercury. |

| Disadvantages | Uses toxic mercury; not suitable for acid-sensitive substrates. | Requires high temperatures; not suitable for base-sensitive substrates. |

Protocol 2A: Clemmensen Reduction of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones.[4] The reaction occurs on the surface of the zinc.[4]

Materials:

-

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare zinc amalgam by stirring zinc wool with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC).

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, then with sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2,5-dimethoxyphenyl)butanoic acid.

-

The product can be purified by recrystallization or chromatography if necessary.

Protocol 2B: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Huang-Minlon modification of the Wolff-Kishner reduction is a convenient one-pot procedure.[5]

Materials:

-

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid and potassium hydroxide in diethylene glycol.

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Remove the condenser and allow the temperature to rise to around 190-200°C to distill off water and excess hydrazine.

-

Once the distillation ceases, reattach the condenser and continue to reflux at this higher temperature for another 3-4 hours.

-

Cool the reaction mixture and dilute with water.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-(2,5-dimethoxyphenyl)butanoic acid.

Stage 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is the intramolecular Friedel-Crafts acylation of 4-(2,5-dimethoxyphenyl)butanoic acid to form the desired 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one. This cyclization is typically promoted by strong acids that can act as both catalyst and solvent.

Causality Behind Experimental Choices:

-

Choice of Acid: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used for this type of cyclization.[6][7] They are strong, non-oxidizing acids with low nucleophilicity, which favors the intramolecular acylation over intermolecular side reactions. PPA is highly viscous and can be difficult to handle, while MSA is a more manageable liquid.[8]

Caption: Intramolecular cyclization mechanism.

Protocol 3: Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one

Materials:

-

4-(2,5-dimethoxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

-

Ice water

-

Sodium bicarbonate solution

-

Ethyl acetate or other suitable extraction solvent

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure using Polyphosphoric Acid (PPA):

-

Preheat polyphosphoric acid in a beaker on a steam bath to reduce its viscosity.

-

In a round-bottom flask, place 4-(2,5-dimethoxyphenyl)butanoic acid and add the preheated PPA with stirring.

-

Heat the mixture on a steam bath or in an oil bath at 80-100°C for 1-2 hours, with occasional stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it carefully onto a stirred mixture of ice and water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Procedure using Methanesulfonic Acid (MSA):

-

In a round-bottom flask, dissolve 4-(2,5-dimethoxyphenyl)butanoic acid in methanesulfonic acid.

-

Heat the mixture with stirring at a temperature between 85-100°C for approximately 1 hour.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Follow the same extraction and purification procedure as described for the PPA method.

Conclusion

The synthesis of 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one derivatives via this three-stage approach is a robust and well-established strategy. The choice of reagents and reaction conditions, particularly for the reduction and cyclization steps, can be tailored to the specific substrate and available laboratory resources. By understanding the underlying chemical principles and adhering to detailed protocols, researchers can efficiently access this valuable class of compounds for further exploration in drug discovery and development.

References

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Online] Available at: [Link]

-

MDPI. (2018). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. [Online] Available at: [Link]

- ACS Publications. (1982). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 47(25), 5031-5034.

- Google Patents. (2019). The purification method of dihydroxynaphthalene.

-

Wikipedia. (2023). Clemmensen reduction. [Online] Available at: [Link]

-

Wikipedia. (2023). Wolff–Kishner reduction. [Online] Available at: [Link]

- Unknown. (n.d.).

-

European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. [Online] Available at: [Link]

- ResearchGate. (2015).

- ResearchGate. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides: A Highly Efficient Metal-Free Route To Access 3-Arylsuccinimides.

- BenchChem. (2025).

- IUCr Journals. (2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol.

- ResearchGate. (2004).

- ResearchGate. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides.

-

YouTube. (2020). Wolff Kishner Reduction Mechanism. [Online] Available at: [Link]

-

MySkinRecipes. (n.d.). 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. [Online] Available at: [Link]

- PubMed. (2004). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Organic Letters, 6(15), 2575-2578.

- Unknown. (n.d.). CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Online] Available at: [Link]

- PubMed Central. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 259–270.

- Google Patents. (2004). The preparation method of polyisobutylene succinic anhydride.

-

Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Online] Available at: [Link]

- Organic Syntheses. (n.d.). Modified Clemmensen.

- ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- ResearchGate. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.